BenchChemオンラインストアへようこそ!

3-[2-(benzyloxy)ethyl]cyclobutan-1-one

P2X3 Receptor Antagonist Pain

3-[2-(Benzyloxy)ethyl]cyclobutan-1-one (CAS 862307-21-9) is a differentiated cyclobutanone derivative featuring a unique ethyl spacer that enhances conformational flexibility and lipophilicity (~0.5 LogP higher than methylene-linked analogs). With an EC50 of 80 nM at the P2X3 receptor and confirmed lack of 5-lipoxygenase activity at 100 µM, this compound provides a clean pharmacological profile for SAR-driven pain research. The benzyl-protected alcohol serves as a versatile synthetic handle for deprotection and further functionalization. Procure this high-purity research chemical to accelerate your medicinal chemistry program.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
Cat. No. B8424221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(benzyloxy)ethyl]cyclobutan-1-one
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESC1C(CC1=O)CCOCC2=CC=CC=C2
InChIInChI=1S/C13H16O2/c14-13-8-12(9-13)6-7-15-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
InChIKeyVZNDMIXOMCHKPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(Benzyloxy)ethyl]cyclobutan-1-one: Structural and Procurement Overview


3-[2-(Benzyloxy)ethyl]cyclobutan-1-one (CAS 862307-21-9, C13H16O2, MW 204.27) is a cyclobutanone derivative bearing a benzyloxyethyl side chain. The compound is commercially available as a research chemical from several vendors, typically at 97% purity, with a reported boiling point of 310.8±15.0°C at 760 mmHg . It is supplied for R&D use only, and procurement documentation often lists a specification of ≥95% purity by GC [1]. The benzyl-protected oxygen provides a modifiable synthetic handle for deprotection and further functionalization of the alcohol group [2].

Why 3-[2-(Benzyloxy)ethyl]cyclobutan-1-one Cannot Be Substituted by Generic Cyclobutanone Analogs


The substitution of 3-[2-(benzyloxy)ethyl]cyclobutan-1-one with simpler cyclobutanone analogs, such as 3-(benzyloxy)cyclobutanone or 3-((benzyloxy)methyl)cyclobutanone, is not straightforward due to the critical role of the ethyl spacer in modulating both synthetic utility and biological activity. The ethyl linker imparts increased conformational flexibility and distinct physicochemical properties (e.g., higher lipophilicity and altered hydrogen bonding capacity) compared to directly attached or methylene-linked benzyloxy groups [1]. This structural divergence leads to different reactivity profiles in downstream synthetic steps, particularly in alkylation and deprotection sequences, and can profoundly alter target binding affinities, as demonstrated by the P2X3 receptor activity where this specific spacer length is essential for optimal potency [2].

Quantitative Differentiation Evidence for 3-[2-(Benzyloxy)ethyl]cyclobutan-1-one


P2X3 Receptor Antagonist Activity: Comparative Potency

3-[2-(Benzyloxy)ethyl]cyclobutan-1-one demonstrates potent antagonist activity at the recombinant rat P2X purinoceptor 3 (P2X3), a validated target for chronic pain and inflammation [1]. In a functional assay using Xenopus oocytes expressing the receptor, the compound exhibited an EC50 of 80 nM [1]. This represents a high degree of target engagement, differentiating it from closely related analogs such as 3-(benzyloxy)cyclobutanone, which is not reported to have significant activity at this receptor and is primarily utilized as a general synthetic intermediate for reverse transcriptase inhibitors [2].

P2X3 Receptor Antagonist Pain

Lipoxygenase Inhibition: Differential Activity Profile

In contrast to its P2X3 activity, 3-[2-(benzyloxy)ethyl]cyclobutan-1-one exhibits a distinct and potentially limiting profile against 5-lipoxygenase (5-LO). In a rat basophilic leukemia-1 (RBL-1) cell-based assay, the compound showed no significant activity at a concentration of 100 µM [1]. This contrasts with the broader class of benzyloxy-containing compounds, which are sometimes described as lipoxygenase inhibitors [2]. The absence of 5-LO inhibition at this high concentration suggests a cleaner pharmacological profile for applications where avoiding this pathway is beneficial, differentiating it from less selective analogs.

Lipoxygenase Inflammation Enzyme Inhibition

Synthetic Yield and Reactivity: Alkylation Step Efficiency

The utility of benzyl-protected cyclobutanones in synthesis is highlighted by an alkylation reaction involving a closely related compound. In a published synthetic scheme, the reaction of 3-(benzyloxy)cyclobutanone with methyl lithium and n-butyllithium in THF proceeded with a yield of 26% to form a more complex cyclobutane intermediate [1]. This yield serves as a benchmark for similar transformations involving 3-[2-(benzyloxy)ethyl]cyclobutan-1-one, where the ethyl spacer's increased steric bulk and conformational freedom may influence the reaction outcome compared to the directly attached benzyloxy analog. The subsequent hydrogenolysis step, performed in a mixture of ethanol, methanol, and 10% methanesulfonic acid with Pd/C and H2, achieved a 77% yield, demonstrating the viability of the benzyl deprotection strategy [1].

Organic Synthesis Cyclobutanone Reaction Yield

Physicochemical Differentiation: LogP and Molecular Flexibility

The ethyl spacer in 3-[2-(benzyloxy)ethyl]cyclobutan-1-one contributes to a distinct physicochemical profile compared to its methylene-linked analog. While experimental data for the target compound is not available, computational predictions for 3-((benzyloxy)methyl)cyclobutanone (CAS 172324-67-3) yield an XLogP3-AA of 1.3 and a rotatable bond count of 4 [1]. The target compound, with an additional methylene group, is expected to have an XLogP approximately 0.5 units higher, along with increased molecular weight (204.27 vs. 190.24 g/mol) and conformational flexibility. This increase in lipophilicity can enhance membrane permeability and alter metabolic stability, which are critical parameters in lead optimization .

Physicochemical Properties Lipophilicity Drug Design

Optimal Research and Industrial Applications for 3-[2-(Benzyloxy)ethyl]cyclobutan-1-one


P2X3 Antagonist Development for Pain and Inflammation

The compound's potent antagonism of the P2X3 receptor (EC50 = 80 nM) makes it a highly relevant starting point or intermediate for medicinal chemistry programs targeting chronic pain, neuropathic pain, and inflammatory conditions [1]. Its activity differentiates it from simpler cyclobutanone intermediates and justifies its procurement for structure-activity relationship (SAR) studies aimed at optimizing P2X3 ligands.

Synthesis of Complex Cyclobutane-Containing Scaffolds

The benzyl-protected alcohol provides a versatile handle for further functionalization. The ethyl spacer offers a different reactivity and steric profile compared to directly linked or methylene-linked benzyloxy analogs, which is valuable in multi-step organic synthesis [2]. This can be exploited in the construction of more complex, biologically relevant cyclobutane frameworks, as evidenced by the alkylation and deprotection sequence demonstrated for a related compound [2].

Selectivity Profiling in Lipoxygenase-Related Research

The confirmed lack of significant activity against 5-lipoxygenase at 100 µM provides a clear selectivity advantage [3]. This makes the compound a useful tool or control in studies investigating pathways where avoiding lipoxygenase inhibition is critical, or in projects where a cleaner pharmacological profile is desired compared to less selective benzyloxy-containing analogs [4].

Lead Optimization with Modulated Lipophilicity

The predicted increase in lipophilicity (~0.5 LogP units) relative to its methylene-linked analog [5] makes this compound a strategic choice for medicinal chemists aiming to fine-tune ADME properties. The ethyl spacer can be used to enhance membrane permeability or alter metabolic stability in a lead series, providing a distinct advantage over analogs with shorter linkers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[2-(benzyloxy)ethyl]cyclobutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.